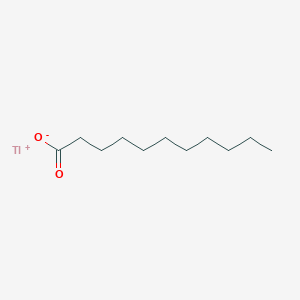
Thallium(1+) undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(1+) undecanoate is a chemical compound with the molecular formula C11H21O2Tl and a molecular weight of 389.6665 g/mol. It is a thallium salt of undecanoic acid, a fatty acid with an 11-carbon chain. This compound is primarily used in scientific research and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium(1+) undecanoate can be synthesized through the reaction of thallium(I) chloride with undecanoic acid in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the thallium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized equipment to handle thallium compounds safely. The process includes purification steps to remove any impurities and ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Thallium(1+) undecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thallium(I) compounds can be oxidized to thallium(III) compounds using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Thallium(III) compounds can be reduced back to thallium(I) using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Major Products Formed:
Oxidation: Thallium(III) oxide or thallium(III) nitrate.
Reduction: Thallium(I) chloride or thallium(I) sulfate.
Substitution: Various thallium(I) salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thallium(1+) undecanoate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: It is used in biological studies to investigate the effects of thallium on biological systems.
Medicine: Thallium compounds, including this compound, are used in medical imaging and as potential therapeutic agents.
Industry: It is utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism by which thallium(1+) undecanoate exerts its effects involves its interaction with biological molecules and pathways. Thallium ions can bind to enzymes and proteins, disrupting their normal function. The molecular targets include enzymes involved in cellular respiration and metabolism. The pathways affected include those related to energy production and ion transport.
Vergleich Mit ähnlichen Verbindungen
Thallium(I) chloride (TlCl)
Thallium(I) sulfate (Tl2SO4)
Thallium(I) nitrate (TlNO3)
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
34244-93-4 |
|---|---|
Molekularformel |
C11H21O2Tl |
Molekulargewicht |
389.67 g/mol |
IUPAC-Name |
thallium(1+);undecanoate |
InChI |
InChI=1S/C11H22O2.Tl/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
FGZYZJVAZAHFBB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCC(=O)[O-].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


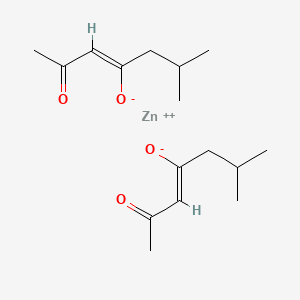
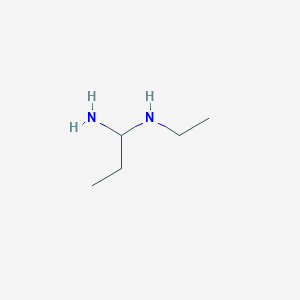
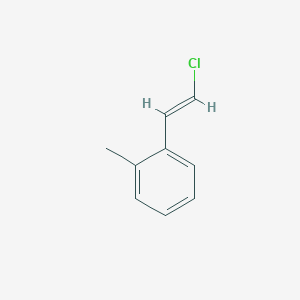
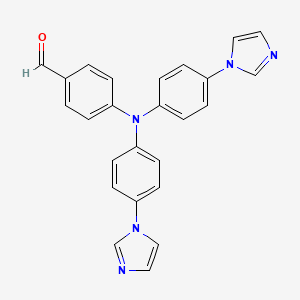
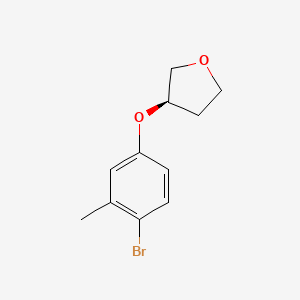
![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
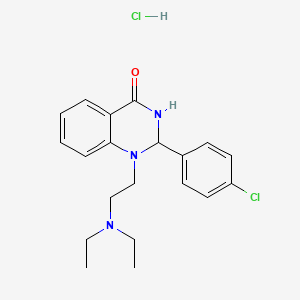
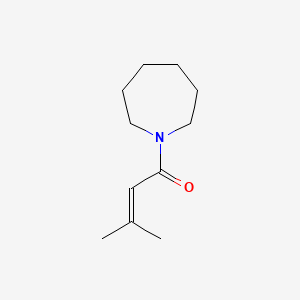
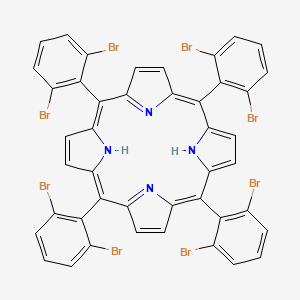
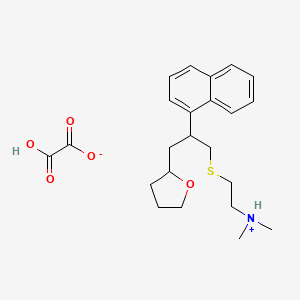
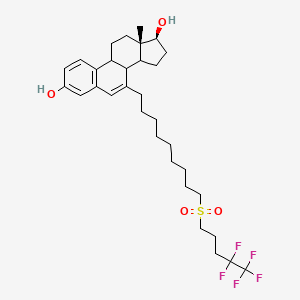
![5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)
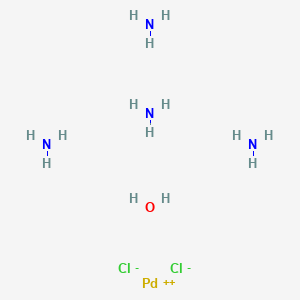
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
